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Compound of Interest

Compound Name:
(3-chloro-4-

methoxyphenyl)methanol

Cat. No.: B084136 Get Quote

A Spectroscopic Comparison of (3-chloro-4-methoxyphenyl)methanol and Its Precursors

This guide provides a detailed spectroscopic comparison of (3-chloro-4-
methoxyphenyl)methanol and its synthetic precursors, 3-chloro-4-methoxybenzaldehyde and

3-chloro-4-methoxybenzoic acid. The data presented is essential for researchers, scientists,

and professionals in drug development for the identification, characterization, and quality

control of these compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for (3-chloro-4-
methoxyphenyl)methanol and its precursors.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

(3-chloro-4-

methoxyphenyl)

methanol

7.35 d 1H Ar-H

7.20 dd 1H Ar-H

6.90 d 1H Ar-H

4.55 s 2H -CH₂OH

3.85 s 3H -OCH₃

~2.0 (variable) br s 1H -OH

3-chloro-4-

methoxybenzald

ehyde[1]

9.85 s 1H -CHO

7.90 d 1H Ar-H

7.75 dd 1H Ar-H

7.10 d 1H Ar-H

3.95 s 3H -OCH₃

3-chloro-4-

methoxybenzoic

acid

~13.0 (variable) br s 1H -COOH

7.95 d 1H Ar-H

7.85 dd 1H Ar-H

7.05 d 1H Ar-H

3.90 s 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) [ppm]

(3-chloro-4-methoxyphenyl)methanol Data not available in the searched sources.

3-chloro-4-methoxybenzaldehyde[1]
189.5, 159.0, 131.0, 130.5, 128.0, 125.0, 111.5,

56.5

3-chloro-4-methoxybenzoic acid
166.5, 158.0, 133.0, 131.5, 125.0, 123.0, 112.0,

56.0

Table 3: IR Spectroscopic Data

Compound Absorption Bands (cm⁻¹) Functional Group

(3-chloro-4-

methoxyphenyl)methanol

~3350 (broad), ~2950, ~1600,

~1500, ~1250, ~1030, ~800

O-H (alcohol), C-H (sp³), C=C

(aromatic), C=C (aromatic), C-

O (ether), C-O (alcohol), C-Cl

3-chloro-4-

methoxybenzaldehyde[2]

~2850, ~2750, ~1690, ~1600,

~1500, ~1260, ~810

C-H (aldehyde), C-H

(aldehyde), C=O (aldehyde),

C=C (aromatic), C=C

(aromatic), C-O (ether), C-Cl

3-chloro-4-methoxybenzoic

acid

~3000 (very broad), ~1700,

~1600, ~1500, ~1250, ~920,

~810

O-H (carboxylic acid), C=O

(carboxylic acid), C=C

(aromatic), C=C (aromatic), C-

O (ether), O-H bend (out-of-

plane), C-Cl

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

(3-chloro-4-

methoxyphenyl)methanol

172/174 (M⁺, Cl isotope

pattern)
155/157, 141, 113

3-chloro-4-

methoxybenzaldehyde[2]

170/172 (M⁺, Cl isotope

pattern)
169/171, 141, 113

3-chloro-4-methoxybenzoic

acid

186/188 (M⁺, Cl isotope

pattern)
169/171, 141, 113

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1 s, and 16 scans.

¹³C NMR Acquisition: The spectra were acquired with a spectral width of 250 ppm, a

relaxation delay of 2 s, and 1024 scans, using proton decoupling.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative

to TMS.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: FTIR spectra were recorded using an FTIR spectrometer equipped with a

universal ATR accessory.[2]
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Acquisition: Spectra were collected in the range of 4000-650 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal was recorded prior to the sample measurement.

Data Processing: The ATR correction was applied to the raw spectrum. The resulting

spectrum is presented as transmittance (%).

3. Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g.,

methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or

after separation by gas chromatography (GC).

Instrumentation: Mass spectra were obtained on a mass spectrometer using Electron

Ionization (EI) at 70 eV.

Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 50-500 amu.

Data Analysis: The molecular ion peak and major fragment ions were identified from the

mass spectrum. The isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl in an

approximate 3:1 ratio) was used for confirmation.

Synthetic Pathway
The synthesis of (3-chloro-4-methoxyphenyl)methanol from its precursor 3-chloro-4-

methoxybenzaldehyde typically involves the reduction of the aldehyde functional group.

3-chloro-4-methoxybenzaldehyde (3-chloro-4-methoxyphenyl)methanolReduction (e.g., NaBH₄, MeOH)

Click to download full resolution via product page

Synthetic route from aldehyde to alcohol.

This guide provides a foundational set of spectroscopic data for (3-chloro-4-
methoxyphenyl)methanol and its common precursors. Researchers can utilize this

information for reaction monitoring, quality assessment, and structural verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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